molecular formula C16H14N2O4 B2463570 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 941967-00-6

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2463570
CAS No.: 941967-00-6
M. Wt: 298.298
InChI Key: JZOQNAFZLUMQBB-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
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Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of dihydroisoxazole derivatives, characterized by their unique bicyclic structure which contributes to their biological activity. The presence of various functional groups, such as the methoxy and carboxamide moieties, enhances its interaction with biological targets.

  • Cytotoxic Activity :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest significant activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. For instance, one study reported an IC50 value of 6.40 µg/mL for MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
  • Antioxidant Activity :
    • The antioxidant potential of the compound has been assessed using various assays (DPPH radical scavenging, hydrogen peroxide scavenging). Results indicate that it exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
  • Binding Interactions :
    • Molecular docking studies have shown that the compound interacts favorably with specific protein targets involved in cancer progression and oxidative stress response. This suggests a dual mechanism where it may exert both cytotoxic and protective effects through modulation of these targets .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 Value (µg/mL)Reference
This compoundMCF-76.40 ± 0.26
This compoundA-54922.09 ± 0.46
DoxorubicinMCF-79.18 ± 1.12
DoxorubicinA-54915.06 ± 1.08

Observations from Morphological Studies

In morphological assessments using inverted phase contrast microscopy, treated cells exhibited notable changes such as membrane blebbing and nuclear disintegration, indicative of apoptosis. These findings support the cytotoxic potential observed in quantitative assays .

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-20-12-7-2-4-9-8-13(21-14(9)12)15(19)17-16-10-5-3-6-11(10)18-22-16/h2,4,7-8H,3,5-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOQNAFZLUMQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C4CCCC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.